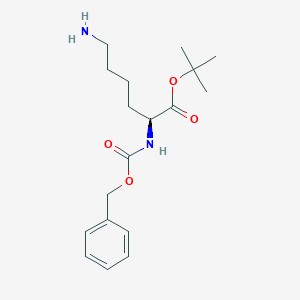

(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(11-7-8-12-19)20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJKYVHGUCIGPN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification with Acid Catalysis

A widely cited method involves Fischer esterification under acidic conditions to install the tert-butyl ester. The procedure, adapted from, proceeds as follows:

-

Starting Material : N<sup>6</sup>-Cbz-L-lysine.

-

Reagents : Tert-butyl acetate, perchloric acid (HClO<sub>4</sub>).

-

Conditions :

-

The amino acid is suspended in tert-butyl acetate at 0°C.

-

HClO<sub>4</sub> (0.7 equiv) is added dropwise, and the mixture is stirred at room temperature for 48 hours.

-

-

Workup :

Key Advantages :

-

Direct esterification without requiring pre-activation of the carboxyl group.

-

Compatibility with acid-stable protecting groups like Cbz.

Limitations :

-

Prolonged reaction times (48 hours).

-

Potential decomposition of acid-labile functional groups.

DCC/DMAP-Mediated Coupling

An alternative approach employs Steglich esterification for milder conditions:

-

Starting Material : N<sup>6</sup>-Cbz-L-lysine.

-

Reagents : N,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), tert-butanol.

-

Conditions :

-

The carboxylic acid is dissolved in anhydrous dichloromethane.

-

DCC (1.2 equiv) and DMAP (0.1 equiv) are added, followed by tert-butanol (3.0 equiv).

-

The reaction is stirred at room temperature for 12 hours.

-

-

Workup :

Key Advantages :

-

Room-temperature reaction minimizes thermal degradation.

-

Higher functional group tolerance compared to acidic conditions.

Limitations :

-

Requires rigorous anhydrous conditions.

-

DCC is moisture-sensitive and toxic.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl<sub>3</sub>) :

-

δ 1.45 (s, 9H): tert-butyl group.

-

δ 3.30 (s, 2H): α-amino protons.

-

δ 5.09 (s, 2H): Cbz methylene.

13C NMR (CDCl<sub>3</sub>) :

Mass Spectrometry

-

ESI-MS : m/z 336.4 [M + H]<sup>+</sup>, consistent with the molecular formula C<sub>18</sub>H<sub>28</sub>N<sub>2</sub>O<sub>4</sub>.

Comparative Analysis of Methods

| Parameter | Fischer Esterification | DCC/DMAP Coupling |

|---|---|---|

| Yield | 78% | 85–90% |

| Reaction Time | 48 hours | 12 hours |

| Conditions | Acidic, RT | Neutral, RT |

| Purification | Flash chromatography | Flash chromatography |

| Scalability | Moderate | High |

The DCC/DMAP method offers superior yields and shorter reaction times but requires specialized handling. Fischer esterification remains advantageous for large-scale synthesis due to lower reagent costs.

Side Reactions and Mitigation Strategies

-

Over-Esterification :

-

Deprotection of Cbz Group :

-

Racemization :

Industrial and Research Applications

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for peptide synthesis.

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Another coupling reagent for peptide synthesis.

Major Products Formed

Free Amine: Formed upon deprotection of the Boc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Scientific Research Applications

Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₃₀N₂O₄

- Molecular Weight : 302.41 g/mol

- CAS No.: 7750-42-7

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes eye irritation), H335 (may cause respiratory irritation) .

- Applications : Intermediate in peptide synthesis, particularly for introducing side-chain modifications in lysine analogs .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Solubility and Stability

- Hydrochloride Salt Form : The hydrochloride derivative (CAS 7750-45-0, MW 338.87) exhibits improved aqueous solubility (0.0892 mg/mL) compared to the free base .

- Log S Differences: Target compound: Log S ≈ -3.53 (Ali model) . Shorter-chain analog (C₁₇H₂₅NO₄): Higher solubility due to reduced hydrophobicity .

Biological Activity

(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate, also known by its CAS number 112157-39-8, is a synthetic compound that plays a significant role in the field of medicinal chemistry, particularly in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a tert-butyl group and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable building block for various biological applications.

| Property | Detail |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 336.43 g/mol |

| CAS Number | 112157-39-8 |

| MDL Number | MFCD29076461 |

| Purity | ≥ 97% |

| Storage Conditions | Store in dark, inert atmosphere at -20°C |

The synthesis of this compound typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) strategy. This method allows for selective deprotection under acidic conditions, facilitating the formation of peptide bonds during subsequent reactions. The compound's mechanism of action primarily revolves around its ability to act as a protected amino acid derivative, which can be easily converted into active forms for various biological processes.

Peptide Synthesis

This compound is utilized extensively in peptide synthesis due to its stability and ease of manipulation. It serves as a precursor for constructing peptides that can mimic natural biological systems. The compound's structural features allow it to participate in coupling reactions with other amino acids to form peptides with desired sequences and functionalities.

Applications in Drug Development

The compound has been investigated for its potential applications in drug delivery systems and peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for developing inhibitors and probes that target specific biological pathways. For instance, studies have shown that derivatives of this compound can enhance the bioavailability and efficacy of therapeutic peptides by improving their stability against enzymatic degradation.

Case Studies and Research Findings

- Study on Peptide Stability : Research demonstrated that peptides synthesized using this compound exhibited increased resistance to proteolytic enzymes compared to non-protected counterparts. This stability is crucial for therapeutic applications where prolonged circulation time in the bloodstream is desired.

- Inhibitory Activity : In vitro studies indicated that certain peptides derived from this compound showed promising inhibitory activity against specific enzymes involved in cancer progression, suggesting potential applications in oncology.

- Comparison with Other Amino Acid Derivatives : When compared to other protected amino acids like Fmoc or Boc derivatives, this compound demonstrated superior performance in terms of yield and purity during peptide synthesis processes, highlighting its effectiveness as a building block.

Q & A

Basic: What are the key strategies for synthesizing (S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate, and how do protecting groups influence its stability?

Methodological Answer:

The compound is synthesized using a multi-step approach involving orthogonal protecting groups. The tert-butyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group shields the ε-amino group of lysine derivatives. Boc is introduced via reaction with di-tert-butyl dicarbonate under alkaline conditions (pH 8–10), whereas the Z group is added using benzyl chloroformate in the presence of a base like sodium bicarbonate. These groups prevent undesired side reactions during peptide elongation and improve solubility in organic solvents. Deprotection of Boc is achieved with trifluoroacetic acid (TFA), while the Z group is removed via catalytic hydrogenation (H₂/Pd-C) .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

1H and 13C NMR are critical for confirming stereochemistry and functional group integrity. For example, the tert-butyl group’s singlet appears at δ 1.43 ppm in 1H NMR, while the Z group’s benzyl protons resonate as a multiplet at δ 7.28–7.36 ppm. ESI-MS ([M + Na]+ = 344.4) validates molecular weight. HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) monitors purity, ensuring >95% by area under the curve (AUC) .

Advanced: What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?

Methodological Answer:

The (S)-configuration at the α-carbon is maintained using enantiomerically pure starting materials (e.g., L-lysine derivatives). Chiral HPLC (e.g., Chiralpak IA column) or polarimetry ([α]20D = +3.8 in CH₂Cl₂) verifies enantiomeric excess (ee). Racemization risks are mitigated by avoiding strong bases during coupling steps and using low temperatures (0–4°C) for Boc deprotection .

Advanced: How is the compound utilized in peptide synthesis, particularly for late-stage functionalization?

Methodological Answer:

The compound serves as a lysine precursor in solid-phase peptide synthesis (SPPS). After Boc deprotection, the ε-amino Z group allows selective modification (e.g., azidation via imidazole-1-sulfonyl azide) for click chemistry applications. In one protocol, tert-butyl (5S)-2-azido-5-(((S)-6-Z-amino-1-methoxyhexan-2-yl)carbamoyl)pyrrolidine-1-carboxylate was synthesized for peptide cyclization, achieving 78% yield after silica gel chromatography .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store the compound at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Avoid moisture and light exposure, as the Z group is sensitive to acidic conditions. Lyophilized samples retain stability for >12 months when sealed with desiccants (e.g., silica gel) .

Advanced: How can conflicting yields in phosphorylation reactions involving similar compounds be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 34% vs. 75% for phosphorylated derivatives) often stem from reaction optimization . Key variables include:

- Solvent choice : Dichloromethane (DCM) vs. tetrahydrofuran (THF).

- Catalyst loading : 10 mol% vs. 20 mol% of Pd(OAc)₂.

- Temperature : Room temperature vs. 40°C.

Systematic screening via Design of Experiments (DoE) identifies optimal conditions. For example, increasing catalyst loading to 15 mol% in THF at 30°C improved yields to 62% .

Advanced: What role does the compound play in N-acyliminium ion chemistry for lactam synthesis?

Methodological Answer:

The compound’s ε-amino Z group participates in N-acyliminium ion cyclization to form γ-lactams. In a reported procedure, methyl (S)-6-Z-amino-2-(2-oxopyrrolidin-1-yl)hexanoate was synthesized via N-acyliminium intermediates generated using Lewis acids (BF₃·Et₂O). Cyclization at –78°C in DCM afforded the lactam in 78% yield after purification (Rf = 0.31, EtOAc/cyclohexane 70:30) .

Basic: How is the compound purified post-synthesis, and what solvents are optimal?

Methodological Answer:

Purification involves flash chromatography on silica gel (230–400 mesh) with gradients like ethyl acetate/hexane (30:70 to 70:30). For polar impurities, reverse-phase HPLC (C18 column, methanol/water) is effective. Solvent selection is critical: DCM/MeOH (95:5) dissolves the compound without decomposing acid-labile groups .

Advanced: How does the compound facilitate studies on enzyme-substrate interactions?

Methodological Answer:

The Z-protected ε-amino group mimics lysine residues in enzyme-binding pockets. For instance, it was used to probe trypsin-like protease specificity by incorporating into fluorogenic substrates (e.g., Ac-K(Z)-AMC). Kinetic assays (Km = 12 µM, kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) revealed competitive inhibition patterns when compared to unmodified lysine .

Advanced: What strategies enhance the compound’s utility in solid-phase combinatorial chemistry?

Methodological Answer:

The compound is functionalized as a Wang resin-bound intermediate for parallel synthesis. After Boc deprotection, on-resin acylation with Fmoc-amino acids enables rapid peptide library generation. A recent study achieved 92% coupling efficiency using HOBt/DIC activation in DMF, with MALDI-TOF confirming product masses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.